N-Methyl-L-valine

Catalog No.
S1768881
CAS No.
2480-23-1
M.F
C6H13NO2
M. Wt
131.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-L-valine

CAS Number

2480-23-1

Product Name

N-Methyl-L-valine

IUPAC Name

(2S)-3-methyl-2-(methylamino)butanoic acid

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

InChI

InChI=1S/C6H13NO2/c1-4(2)5(7-3)6(8)9/h4-5,7H,1-3H3,(H,8,9)/t5-/m0/s1

InChI Key

AKCRVYNORCOYQT-YFKPBYRVSA-N

SMILES

CC(C)C(C(=O)O)NC

Synonyms

3-methyl-2-(methylamino)butanoic acid, MeVal, N-methylvaline

Canonical SMILES

CC(C)C(C(=O)O)NC

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC

Protein Structure and Function

N-Methyl-L-valine is an amino acid derivative where a methyl group is added to the nitrogen atom of the L-valine molecule. This modified amino acid can be incorporated into proteins during cell culture experiments. By replacing L-valine with N-Methyl-L-valine, researchers can probe protein folding, stability, and function. The additional methyl group can cause subtle changes in protein interactions and dynamics, providing insights into how these factors influence protein activity.

Ligand Binding Assays

N-Methyl-L-valine can be a useful tool in ligand binding assays. When conjugated to a molecule of interest, it can serve as a probe for interactions with specific receptors or proteins. The presence of the methyl group can sometimes improve binding affinity or selectivity, allowing for more sensitive detection of interactions.

N-Methyl-L-valine is an amino acid derivative that belongs to the class of N-methylated amino acids. It is characterized by the presence of a methyl group attached to the nitrogen atom of the valine side chain, which alters its properties compared to standard L-valine. This compound is particularly significant in organic chemistry and biochemistry, as it plays a crucial role in peptide synthesis and the development of biologically active molecules. Its chemical formula is C6H13NO2C_6H_{13}NO_2 and it is recognized for its unique structural features that influence its reactivity and biological interactions.

The mechanism of action of N-Methyl-L-valine is not fully understood. As mentioned earlier, research suggests it might influence anabolic hormone secretion, but the specifics require further investigation [].

Typical of amino acids, including:

  • Peptide Bond Formation: It can react with other amino acids to form peptides through condensation reactions, where the carboxyl group of one amino acid reacts with the amino group of another, releasing water.
  • Oxidation and Reduction: The compound can undergo oxidation reactions, typically using agents like potassium permanganate or chromium trioxide. Reduction can also occur, often facilitated by hydrogen gas in the presence of catalysts like palladium on carbon.
  • Substitution Reactions: Nucleophilic substitution reactions may occur where the methyl group can be replaced by other functional groups under appropriate conditions.

These reactions are fundamental for utilizing N-Methyl-L-valine in synthetic organic chemistry and medicinal chemistry applications.

N-Methyl-L-valine exhibits various biological activities primarily due to its incorporation into peptides. It can influence protein structure and function, impacting cellular processes such as signaling pathways and metabolic regulation. The presence of N-methylation can enhance the stability and bioavailability of peptides, making them more effective in therapeutic contexts. Additionally, studies have indicated that N-methylated amino acids may play roles in modulating receptor activity and cellular responses, although specific mechanisms require further investigation.

N-Methyl-L-valine can be synthesized through several methods:

  • Direct Methylation: Valine can be methylated using methyl iodide or dimethyl sulfate in the presence of a base such as sodium hydride or potassium carbonate.
  • Enzymatic Methods: Enzymatic approaches using methyltransferases have been explored for producing N-methylated amino acids with high specificity.
  • Chemical Synthesis: A common laboratory method involves reacting valine with methylating agents under controlled conditions to yield N-Methyl-L-valine.

These methods allow for the production of N-Methyl-L-valine in varying scales for research and industrial applications.

N-Methyl-L-valine has several applications:

  • Peptide Synthesis: It is widely used as a building block in peptide synthesis due to its ability to form stable peptide bonds while imparting unique properties to the resulting peptides.
  • Drug Development: The compound is explored in the design of pharmaceuticals, particularly those targeting specific biological pathways or receptors.
  • Biochemical Research: It serves as a tool in biochemical studies to investigate protein interactions and functions.

Interaction studies involving N-Methyl-L-valine focus on its role within peptides and proteins. Research indicates that N-methylated amino acids can alter binding affinities and specificities when incorporated into peptide sequences. For instance, studies have shown that peptides containing N-Methyl-L-valine exhibit enhanced stability against enzymatic degradation compared to their non-methylated counterparts. Such modifications can significantly influence biological activity and therapeutic efficacy.

N-Methyl-L-valine shares structural similarities with several other amino acids and derivatives. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Properties
L-ValineStandard amino acid without methylationEssential amino acid critical for protein synthesis
N,N-Dimethyl-L-valineTwo methyl groups on nitrogenIncreased hydrophobicity; altered biological activity
L-LeucineBranched-chain amino acidLarger side chain; different metabolic pathways
N-Methyl-GlycineMethylated glycineSmaller size; different reactivity profile

N-Methyl-L-valine's uniqueness lies in its specific methylation pattern on the nitrogen atom, which influences its reactivity and biological interactions compared to other similar compounds. This distinct feature makes it a valuable component in synthetic chemistry and pharmaceutical development.

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural characterization of N-Methyl-L-valine through both proton and carbon-13 Nuclear Magnetic Resonance techniques [1] [7]. The compound exhibits distinctive spectroscopic features that enable unambiguous identification and structural elucidation.

Proton Nuclear Magnetic Resonance Characteristics

The proton Nuclear Magnetic Resonance spectrum of N-Methyl-L-valine displays characteristic chemical shifts and coupling patterns that reflect its unique molecular architecture [1] [18]. The alpha-proton appears as a doublet in the range of 3.5-4.0 parts per million, reflecting coupling with the adjacent beta-proton [5] [7]. This chemical shift is consistent with the electron-withdrawing effects of both the carboxyl group and the nitrogen substituent.

The N-methyl group generates a distinctive singlet at 2.4-2.8 parts per million, serving as a diagnostic feature for N-methylated amino acids [15] . This signal integrates for three protons and shows no coupling due to the absence of adjacent protons [1] [18]. The beta-proton manifests as a multiplet between 2.2-2.3 parts per million, exhibiting complex coupling patterns with both the alpha-proton and the terminal methyl groups [7] [19].

The branched methyl groups of the valine side chain appear as doublets in the 0.9-1.1 parts per million region, demonstrating three-bond coupling with the beta-proton [5] [7]. These signals integrate for six protons total, representing the equivalent methyl carbons in the isopropyl moiety [19] [24].

Carbon-13 Nuclear Magnetic Resonance Spectral Features

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct resonances for each carbon environment within N-Methyl-L-valine [1] [24]. The carboxyl carbon resonates in the characteristic range of 175-177 parts per million, consistent with amino acid carboxylic acid functionalities [7] [23]. This downfield chemical shift reflects the deshielding effect of the carbonyl oxygen.

The alpha-carbon appears between 58-63 parts per million, positioned downfield relative to saturated alkyl carbons due to the electron-withdrawing influences of both the carboxyl and amino functionalities [24] . The beta-carbon resonates at 31-32 parts per million, exhibiting chemical shifts typical for branched alkyl carbons in amino acid structures [7] [24].

The N-methyl carbon displays a characteristic resonance between 30-33 parts per million [22] . This chemical shift serves as a definitive marker for N-methylation in amino acid derivatives and distinguishes N-Methyl-L-valine from its non-methylated analogue [1] [24]. The terminal methyl carbons of the isopropyl side chain resonate at 19-21 parts per million, appearing as equivalent carbons due to rapid rotation about the carbon-carbon bond [7] [24].

Carbon PositionChemical Shift (ppm)Assignment
C1 (Carboxyl)175-177Carboxylic acid carbon
C2 (Alpha)58-63Alpha carbon adjacent to nitrogen
C3 (Beta)31-32Beta carbon of isopropyl group
C4/C5 (Methyl)19-21Terminal methyl carbons
N-Methyl30-33N-methylation carbon

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of N-Methyl-L-valine under electron impact ionization conditions reveals characteristic fragmentation pathways that provide structural information and enable compound identification [9] [35]. The fragmentation patterns reflect the inherent stability of various molecular fragments and the preferred cleavage sites within the amino acid backbone.

Molecular Ion and Primary Fragmentations

The molecular ion of N-Methyl-L-valine appears at mass-to-charge ratio 131, corresponding to the protonated molecular formula C6H14NO2 [1] [12]. This molecular ion exhibits relatively low intensity, typically ranging from 5-20% relative abundance, which is characteristic of aliphatic amino acids under electron impact conditions [35] [37].

Primary fragmentation occurs through alpha-cleavage adjacent to the nitrogen atom, generating a prominent fragment at mass-to-charge ratio 116 through loss of the N-methyl group (15 atomic mass units) [9] [35]. This fragmentation represents a favored pathway in N-methylated amino acids and produces fragments with relative intensities of 25-45% [34] [35]. The loss of the formyl radical (CHO, 29 atomic mass units) generates another significant fragment at mass-to-charge ratio 102, demonstrating the tendency for cleavage adjacent to the carboxyl functionality [9] [37].

Secondary Fragmentation Pathways

Complex rearrangement processes lead to the formation of fragments at mass-to-charge ratio 88, resulting from the loss of 43 atomic mass units [35] [37]. This fragmentation involves multiple bond cleavages and rearrangements characteristic of amino acid mass spectrometry [9] [40]. The mechanism likely involves initial cleavage followed by hydrogen rearrangement and subsequent neutral loss.

Multiple cleavage processes generate fragments at mass-to-charge ratio 72 through loss of both the carboxyl group and N-methyl substituent (combined loss of 59 atomic mass units) [35] [37]. These fragments typically exhibit high relative intensities of 40-70%, indicating favorable thermodynamic stability of the resulting ionic species [9] [34].

Low Mass Fragment Ions

Side chain fragmentation produces characteristic low-mass fragments that provide additional structural confirmation [37] [40]. The fragment at mass-to-charge ratio 58 results from extensive side chain loss (73 atomic mass units), while the mass-to-charge ratio 44 fragment represents backbone cleavage with loss of 87 atomic mass units [35] [37].

The formation of immonium-type ions at mass-to-charge ratio 30 through loss of 101 atomic mass units represents a characteristic fragmentation pattern observed in N-methylated amino acids [34] [37]. These low-mass fragments, while exhibiting lower relative intensities of 10-25%, provide valuable diagnostic information for structural elucidation [9] [40].

Fragment m/zNeutral Loss (Da)Fragment TypeRelative Intensity (%)
131-Molecular ion5-20
11615Alpha cleavage25-45
10229Formyl loss35-60
8843Complex rearrangement20-40
7259Multiple cleavages40-70
5873Side chain loss15-35
4487Backbone cleavage30-55
30101Immonium ion10-25

Infrared Vibrational Modes and Functional Group Analysis

Infrared spectroscopy provides detailed information regarding the vibrational characteristics and functional group identification of N-Methyl-L-valine [14] [27]. The infrared spectrum exhibits distinctive absorption bands that correspond to specific molecular vibrations and enable comprehensive structural characterization.

N-Methyl Group Vibrational Characteristics

The N-methyl functionality exhibits a characteristic weak to medium intensity absorption band in the 2820-2760 wavenumber region [15] [27]. This diagnostic absorption represents the carbon-hydrogen stretching vibration of the methyl group attached to nitrogen and serves as a definitive marker for N-methylation in amino acid derivatives [14] [15]. The position and intensity of this band distinguish N-Methyl-L-valine from non-methylated amino acids and other methylated derivatives.

Nitrogen-Hydrogen Stretching Vibrations

The secondary amine functionality in N-Methyl-L-valine generates a strong, broad absorption band between 3200-3300 wavenumbers [14] [27]. This absorption corresponds to the nitrogen-hydrogen stretching vibration and exhibits characteristic broadening due to hydrogen bonding interactions in the solid state [15] [31]. The broadness and intensity of this band reflect the zwitterionic nature of the amino acid and intermolecular hydrogen bonding patterns [14] [28].

Carboxylate Vibrational Modes

The carboxylate functionality produces a strong absorption band in the 1600-1650 wavenumber region, corresponding to the asymmetric stretching vibration of the carboxyl group [27] [31]. This absorption appears at lower frequencies compared to free carboxylic acids due to the ionic character of the carboxylate in the zwitterionic form [14] [28]. The symmetric carboxylate stretching vibration appears as a medium intensity band around 1400 wavenumbers, providing additional confirmation of the ionic carboxyl functionality [27] [31].

Alkyl and Deformation Vibrations

Carbon-hydrogen deformation vibrations of the methyl and methylene groups generate medium intensity absorptions between 1450-1470 wavenumbers [14] [31]. These bands reflect the bending vibrations of the aliphatic carbon-hydrogen bonds and provide information regarding the branched alkyl side chain structure [27] [28].

The carbon-nitrogen stretching vibration produces a strong absorption band in the 1200-1300 wavenumber region [14] [27]. This absorption is characteristic of secondary amine functionalities and confirms the presence of the N-methylated nitrogen center [15] [31]. The position and intensity of this band are influenced by the electronic environment surrounding the nitrogen atom.

Low Frequency Vibrational Modes

Out-of-plane deformation vibrations appear as medium intensity absorptions in the 700-900 wavenumber region [14] [27]. These bands correspond to skeletal deformation modes and carbon-carbon stretching vibrations within the amino acid backbone [28] [31]. The specific pattern of these absorptions provides additional structural confirmation and enables differentiation from related amino acid derivatives [14] [27].

Wavenumber (cm⁻¹)IntensityVibrational Assignment
2820-2760Weak-mediumN-methyl carbon-hydrogen stretch
3200-3300Strong-broadSecondary amine nitrogen-hydrogen stretch
1600-1650StrongCarboxylate asymmetric stretch
1450-1470MediumAlkyl carbon-hydrogen deformation
1200-1300StrongCarbon-nitrogen stretch
700-900MediumOut-of-plane skeletal deformation

Protection/Deprotection Strategies in Peptide Synthesis

The synthesis of N-Methyl-L-valine derivatives requires sophisticated protection strategies to ensure selective reactions and prevent undesired side reactions during peptide assembly. Three primary protecting groups dominate contemporary peptide synthesis methodologies: Carbobenzyloxy (Cbz), tert-Butoxycarbonyl (Boc), and Fluorenylmethoxycarbonyl (Fmoc), each offering distinct advantages and complementary orthogonal protection schemes [3] [4].

Cbz (Carbobenzyloxy) Group Chemistry

The benzyloxycarbonyl protecting group, discovered by Leonidas Zervas in the early 1930s and developed with Max Bergmann, represents the first successful method of controlled peptide chemical synthesis [3]. The Cbz group served as the dominant procedure worldwide for twenty years until the 1950s and continues to find applications in specific synthetic contexts.

Introduction of Cbz Protection

Cbz protection is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions. The free amino groups react with Cbz-Cl in the presence of sodium hydroxide or sodium bicarbonate to obtain N-benzyloxycarbonyl-amino acids [4]. The reaction proceeds through nucleophilic attack of the amino group on the carbonyl carbon of benzyl chloroformate, followed by elimination of hydrogen chloride.

Deprotection Mechanisms

The Cbz group can be removed through several methodologies, each offering specific advantages for different synthetic applications:

Catalytic Hydrogenation: The standard method employs palladium on activated carbon (Pd-C) with hydrogen gas under ambient conditions [5]. The mechanism involves hydrogenolysis of the benzyl carbon-oxygen bond, producing toluene and an unstable carbamic acid intermediate. This intermediate rapidly decomposes to yield carbon dioxide and the unprotected amino acid, achieving yields of 95% under optimized conditions [5].

Alcoholic Deprotection: Recent developments have introduced mild deprotection methods using low-carbon alcohols such as methanol, ethanol, or tert-butanol as deprotective reagents [6]. This approach is particularly effective for heterocyclic compounds including imidazole, pyrazole, and benzimidazole derivatives, offering advantages in terms of toxicity and reagent handling.

Nucleophilic Deprotection: Alternative methods employ nucleophilic reagents such as 2-mercaptoethanol in combination with potassium phosphate and N,N-dimethylacetamide at elevated temperatures [7]. This protocol demonstrates good functional group tolerance and provides an alternative for substrates incompatible with hydrogenation conditions.

Enzymatic Approaches: Biocatalytic deprotection using Sphingomonas Cbz-ase (amidohydrolase) represents an environmentally friendly approach, achieving 80-90% yields under mild aqueous conditions [8]. This method offers exquisite selectivity and leaves other functional groups untouched.

MethodReagentsConditionsYield (%)AdvantagesLimitations
Catalytic HydrogenationH₂/Pd-CEtOH, 25°C, 3 atm, 6 hrs95Standard method, high yieldRequires catalyst, H₂ gas
Alcoholic DeprotectionMethanol, Ethanol, t-Butanol30 mL MeOH, RT89Mild conditions, no catalystLimited substrate scope
Nucleophilic Deprotection2-Mercaptoethanol/K₃PO₄DMAc, 75°C85-90Functional group toleranceHigher temperature
Enzymatic DeprotectionSphingomonas Cbz-aseAqueous, 37°C80-90Green chemistry approachEnzyme availability

Boc (tert-Butoxycarbonyl) Protection Mechanisms

The tert-butyloxycarbonyl protecting group emerged in the 1960s as a significant advancement in peptide synthesis, offering acid-labile protection that complements base-labile systems [9] [10]. Boc protection demonstrates excellent stability under basic conditions while being readily removable under acidic conditions.

Protection Methodology

Boc protection is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions [9]. The mechanism involves nucleophilic attack of the amine on the carbonyl carbon of Boc₂O, facilitated by bases such as triethylamine or sodium hydroxide. The resulting tert-butoxycarbonyl amine remains stable under various conditions while being readily deprotected under acidic conditions [11].

The protection reaction can be conducted under various conditions:

  • Simple rapid stirring in water at ambient temperature (on-water reaction)
  • Heating in tetrahydrofuran at 40°C
  • Mixed aqueous-organic systems with sodium hydroxide [9]

Deprotection Mechanism

Boc deprotection proceeds through an acid-catalyzed mechanism involving protonation of the carbonyl oxygen, followed by elimination of a tert-butyl cation [12]. The mechanism begins with protonation of the oxygen attached to the tert-butyl group, causing heterolytic cleavage of the carbon-oxygen bond and formation of a tert-butyl cation. The conjugate base deprotonates the hydroxy group, leading to elimination of the remaining Boc group as carbon dioxide [12].

Common deprotection conditions include:

  • Trifluoroacetic acid (TFA) in dichloromethane
  • Hydrochloric acid in methanol
  • Specialized conditions using trimethylsilyl iodide followed by methanol for sensitive substrates [9]

The TFA deprotection method is particularly favored due to its efficiency and mild conditions, typically requiring 30 minutes to 2 hours at room temperature. Scavengers such as anisole or thioanisole are often added to prevent alkylation by reactive tert-butyl cations [9].

AspectDetailsKey Features
Protection ReagentDi-tert-butyl dicarbonate (Boc₂O)Stable under basic conditions
Protection ConditionsBase (TEA, NaOH), RT-40°C, THF/H₂OCompatible with various solvents
Deprotection ReagentTrifluoroacetic acid (TFA)Acid-labile protecting group
Deprotection ConditionsTFA/DCM, RT, 30 min - 2 hrsScavengers needed for t-butyl cations
MechanismAcid-catalyzed elimination → t-butyl cation → decarboxylationCO₂ evolution drives reaction
Yield Range85-98%High reproducibility

Fmoc-Based Solid-Phase Synthesis Approaches

The fluorenylmethoxycarbonyl protecting group, developed by Eric Atherton and Bob Sheppard in the late 1970s, represents a major breakthrough in peptide synthesis [13] [14]. Fmoc chemistry has largely become the method of choice for modern solid-phase peptide synthesis due to its mild deprotection conditions and compatibility with automated systems.

Protection Strategy

Fmoc protection is introduced through several methods [13]:

  • Reaction with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
  • Use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu)
  • Reaction with 9-fluorenylmethyloxycarbonyl azide

The Fmoc-OSu method is particularly favored due to easier control of reaction conditions and fewer side reactions compared to Fmoc-Cl [15].

Deprotection Mechanisms

Fmoc deprotection proceeds through a two-step mechanism involving base-catalyzed elimination [13] [16]. The process begins with abstraction of the acidic proton at the 9-position of the fluorene ring by a base such as piperidine. This leads to β-elimination, resulting in formation of dibenzofulvene, carbon dioxide, and the free amine [16].

The standard deprotection conditions employ 20% piperidine in dimethylformamide, though several alternative approaches have been developed [17]:

  • 4-Methylpiperidine (5% vs. 20% v/v piperidine) for reduced toxicity
  • Piperazine/DBU combination for enhanced safety and efficiency
  • Sodium hydroxide in 2-methyltetrahydrofuran/methanol for environmental considerations

Advanced Deprotection Methods

Recent developments have focused on improving the environmental profile and efficiency of Fmoc deprotection [18]. The piperazine/DBU combination can achieve complete Fmoc removal in less than one minute, rivaling piperidine in speed while offering advantages in toxicity and reagent handling [18]. This method demonstrates particular effectiveness for aggregation-prone sequences and difficult peptide syntheses.

ParameterStandard ConditionsAlternative MethodsGreen Approaches
Protection ReagentFmoc-Cl or Fmoc-OSuFmoc-azideSame reagents
Deprotection Base20% Piperidine/DMF4-Methylpiperidine (5%)Piperazine/DBU
Reaction Time10-30 minutes5-15 minutes<1 minute
Monitoring MethodUV detection (301 nm)HPLC analysisKaiser test
ByproductDibenzofulvenePiperidine adductStable adducts
AdvantagesMild conditions, automatedReduced toxicityEnvironmentally friendly

Solid-Phase Implementation

Fmoc solid-phase peptide synthesis follows a repetitive cycle of deprotection and coupling [19]. The peptide chain is assembled step by step on an insoluble resin support, with the Fmoc group serving as temporary N-terminal protection. After each coupling, the Fmoc group is removed to expose the free amine for the next coupling reaction.

The method offers several advantages:

  • Mild base-labile deprotection conditions
  • Compatibility with acid-labile side-chain protecting groups
  • Easy monitoring through UV spectroscopy of dibenzofulvene formation
  • Suitability for automation and parallel synthesis [20]

Synthetic Methodologies for N-Methyl-L-valine

The preparation of N-Methyl-L-valine derivatives employs several established methodologies, each with specific advantages and limitations for different synthetic applications.

Eschweiler-Clarke Reaction

The Eschweiler-Clarke reaction provides a direct route to N-methylated amino acids using formaldehyde and formic acid [21] [22]. The mechanism involves initial imine formation between the amino acid and formaldehyde, followed by reduction of the imine by formic acid acting as a hydride source. The reaction is driven by the evolution of carbon dioxide and typically stops at the tertiary amine stage, preventing over-alkylation [21].

Reaction conditions typically involve heating in aqueous solution at close to boiling temperature for 4-6 hours. The method preserves stereochemical integrity and achieves yields of 60-75% for most amino acids, though steric hindrance can affect efficiency [22].

Sodium Hydride/Methyl Iodide Method

The method developed by Benoiton and coworkers represents one of the most broadly applied approaches for N-methyl amino acid synthesis [23] [24]. This technique involves methylation of N-protected amino acids using sodium hydride and methyl iodide in tetrahydrofuran-dimethylformamide mixtures.

The optimal conditions employ sodium hydride (3 equivalents) and methyl iodide (8 equivalents) in neat tetrahydrofuran at room temperature. N-methylation is virtually complete in 24 hours, with yields ranging from 85-95% and excellent preservation of stereochemical integrity [23].

Reductive Amination Approaches

Reductive amination offers a mild and racemization-free process for N-methylation [25] [26]. The method typically employs formaldehyde and sodium cyanoborohydride or other reducing agents to effect controlled methylation. Quitt's method using N-benzylamino acids with formaldehyde and formic acid has provided benchmark physical data for N-methyl amino acids due to the mildness and stereochemical fidelity of the process [27].

Oxazolidinone Strategy

The oxazolidinone method provides a unified approach to N-methyl amino acid synthesis through 5-oxazolidinone intermediates [26]. This strategy has been successfully applied to all 20 common L-amino acids, with yields typically ranging from 80-90%. The method requires careful attention to protecting group strategies for amino acids with reactive side chains.

MethodStarting MaterialKey ReagentsConditionsYield RangeStereochemistryScalability
Eschweiler-Clarke ReactionL-ValineHCHO/HCOOH100°C, 4-6 hrs60-75%RetainedGood
Sodium Hydride/Methyl IodideN-Protected L-ValineNaH/CH₃I/THFRT-80°C, 24 hrs85-95%RetainedExcellent
Reductive AminationN-Benzyl-L-ValineHCHO/NaBH₃CNpH 6-7, RT70-85%RetainedGood
Oxazolidinone MethodL-ValinePhosgene/CH₃IMultiple steps80-90%RetainedLimited

XLogP3

-1.5

UNII

8JVQ5G9K5V

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

N-methylvaline
N-methyl-L-valine

Dates

Last modified: 08-15-2023

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